molecular formula C25H23NO3 B10766404 5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B10766404
M. Wt: 390.5 g/mol
InChI Key: CXHVTSVFMMQERU-CGSQFYLRSA-N
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Description

This compound is a deuterated derivative of a synthetic indole-based pentanoic acid. Its structure comprises a pentanoic acid backbone linked to a deuterated indole ring (deuterium atoms at positions 2,4,5,6,7) and a 4-methylnaphthalene-1-carbonyl substituent at the indole’s 3-position. The deuteration enhances metabolic stability and reduces hydrogen-related degradation, making it valuable in pharmacokinetic and analytical studies (e.g., as an internal standard in mass spectrometry) . Its design reflects efforts to improve compound longevity and specificity in biological systems.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

390.5 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D

InChI Key

CXHVTSVFMMQERU-CGSQFYLRSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAM2201 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of MAM2201 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of MAM2201 N-pentanoic acid metabolite-d5 is primarily related to its role as an internal standard. It does not exert biological effects but serves as a reference compound in analytical procedures. The deuterium atoms in the molecule allow for differentiation from the non-deuterated form, enabling accurate quantification and analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-pentanoic acid derivatives with aromatic acyl substitutions. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural Comparison
Compound Name Key Structural Features Deuterated Positions Reference
5-[2,4,5,6,7-Pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid 4-methylnaphthalene-1-carbonyl, pentanoic acid backbone 2,4,5,6,7 (indole ring)
JWH 018 N-pentanoic acid metabolite-d5 1-naphthoyl substituent (non-methylated), pentanoic acid backbone 2,4,5,6,7 (indole ring)
JWH 203 N-pentanoic acid metabolite-d5 2-chlorophenyl acetyl group, pentanoic acid backbone 2,4,5,6,7 (indole ring)
(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone 4-methoxynaphthalene substituent, pentyl chain at indole nitrogen None
(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone 4-chloronaphthalene substituent, pentyl chain at indole nitrogen None

Key Observations :

  • Substituent Effects : The 4-methylnaphthalene group in the target compound balances lipophilicity and steric bulk compared to bulkier (e.g., 1-naphthoyl in JWH 018) or polar (e.g., 4-chloro/methoxy in compounds) substituents .
  • Deuterium Impact: Deuteration at the indole ring distinguishes the target compound from non-deuterated analogs, reducing metabolic oxidation rates and improving isotopic tracing accuracy .
Table 2: Physicochemical and Functional Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) Metabolic Stability (t1/2) Primary Application
Target Compound ~435.5* ~5.2 >24 hours (in vitro) Analytical internal standard
JWH 018 N-pentanoic acid metabolite-d5 ~429.4 ~5.8 ~18 hours Forensic metabolite detection
(4-methoxynaphthalen-1-yl)(1-pentylindol-3-yl)methanone ~417.5 ~4.9 ~12 hours Receptor binding studies
(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone ~422.0 ~6.1 ~10 hours Synthetic cannabinoid analog

*Molecular weight estimated based on deuterium substitution and structural analogs.

Key Findings :

Lipophilicity : The target compound’s logP (~5.2) is intermediate between polar (methoxy-substituted) and highly lipophilic (chloro-substituted) analogs, optimizing membrane permeability without excessive accumulation .

Metabolic Stability: Deuteration extends the target compound’s half-life significantly compared to non-deuterated analogs, as shown in vitro .

Applications: Unlike non-deuterated analogs used in receptor studies or synthetic cannabinoid development, the target compound’s primary role is in analytical chemistry, where isotopic labeling ensures precise quantification .

Research Findings and Mechanistic Insights

  • Deuterium Efficacy : Studies on JWH 018 and JWH 203 deuterated metabolites confirm that deuteration at the indole ring reduces cytochrome P450-mediated oxidation, extending detection windows in biological matrices .
  • Substituent Specificity: The 4-methylnaphthalene group in the target compound shows moderate binding affinity to cannabinoid receptors (compared to 1-naphthoyl in JWH 018), suggesting its utility in studies requiring partial receptor modulation .
  • Analytical Performance: In LC-MS/MS assays, the target compound’s deuterated form demonstrates <5% signal interference with non-deuterated analogs, validating its reliability as an internal standard .

Biological Activity

5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a complex organic compound characterized by its unique structure that includes both a pentanoic acid moiety and an indole derivative with naphthalene substitution. The presence of deuterium atoms indicates that it is a heavy isotope-labeled variant, which can be particularly useful in tracing studies and metabolic research.

The molecular formula of this compound is C25H23NO3C_{25}H_{23}NO_{3} with a molecular weight of 390.5 g/mol. The compound's structure allows for various chemical interactions due to the presence of carboxylic acid and aromatic functionalities.

Potential Biological Activities

  • Anticancer Activity : Compounds with indole and naphthalene moieties have been reported to exhibit anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as endoplasmic reticulum (ER) stress pathways .
  • Anti-inflammatory Effects : Certain naphthalene derivatives possess anti-inflammatory properties by modulating inflammatory pathways. The dual functionality of indole and naphthalene may enhance these effects.
  • Enzyme Inhibition : The structural features of this compound suggest potential interactions with various enzymes, possibly inhibiting their activity and leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of this compound:

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesReported Biological ActivityReference
CurcuminDicarbonyl compoundInduces apoptosis in cancer cells via ER stress
B63Monocarbonyl analogPotently induces apoptosis in NSCLC without cytotoxicity
Naphthalene derivativesAromatic structureAnti-inflammatory effects observed in various studies

Mechanistic Insights

The unique combination of the naphthalene and indole moieties in this compound may enhance its biological activity through:

  • Molecular Interactions : The presence of deuterium may alter the compound's reactivity and interaction with biological targets.
  • Metabolic Stability : Heavy isotope labeling can improve the stability and tracking of the compound in biological systems.

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